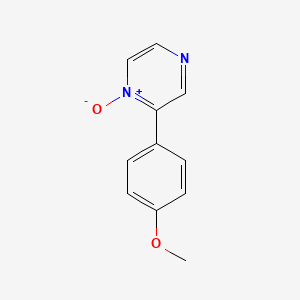
Acetic acid;4-aminobutanoyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-aminobutanoyl iodide is a compound that combines the properties of acetic acid and 4-aminobutanoyl iodide Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its use in vinegar and various industrial applications 4-aminobutanoyl iodide, on the other hand, is a derivative of butanoic acid with an amino group and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-aminobutanoyl iodide typically involves the reaction of 4-aminobutanoic acid with iodine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained. The process can be summarized as follows:
Starting Materials: 4-aminobutanoic acid and iodine.
Catalyst: A suitable catalyst such as a transition metal complex.
Reaction Conditions: Controlled temperature (usually around 25-30°C) and pH (around 7-8).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a constant flow of reactants and products, ensuring efficient mixing and reaction.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-aminobutanoyl iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the iodide group to other functional groups such as hydroxyl or amine groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄
Properties
CAS No. |
920959-17-7 |
|---|---|
Molecular Formula |
C6H12INO3 |
Molecular Weight |
273.07 g/mol |
IUPAC Name |
acetic acid;4-aminobutanoyl iodide |
InChI |
InChI=1S/C4H8INO.C2H4O2/c5-4(7)2-1-3-6;1-2(3)4/h1-3,6H2;1H3,(H,3,4) |
InChI Key |
AKLBDXYLSNNLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CC(=O)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
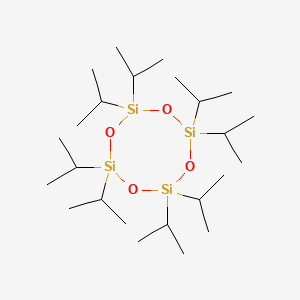
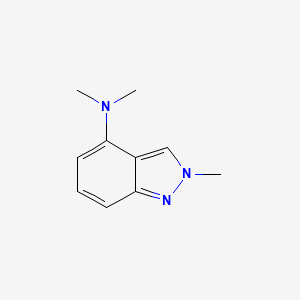
![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
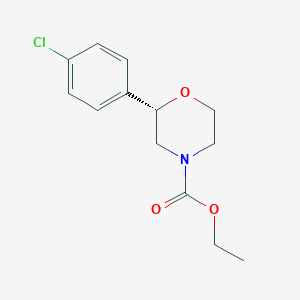
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)
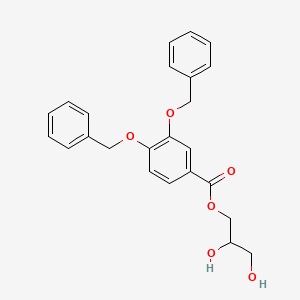
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
